4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine
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Overview
Description
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is a complex organic compound that features a combination of nitrofuran and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to chlorination and nitration reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biology: Used in studies related to enzyme inhibition and microbial resistance.
Mechanism of Action
The mechanism of action of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine involves interaction with microbial enzymes, leading to inhibition of essential biochemical pathways. The nitrofuran moiety is known to generate reactive oxygen species, which can damage microbial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar structure with a thiadiazole ring.
5-nitrofuran-2-yl-thiadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is unique due to its combination of nitrofuran and thiazole moieties, which contribute to its potent antimicrobial activity and potential for diverse chemical modifications.
Properties
CAS No. |
63351-58-6 |
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Molecular Formula |
C9H5ClN4O5S |
Molecular Weight |
316.68 g/mol |
IUPAC Name |
4-[1-chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClN4O5S/c10-5(3-4-1-2-6(19-4)13(15)16)7-8(14(17)18)20-9(11)12-7/h1-3H,(H2,11,12) |
InChI Key |
HWIPHJOWAQOUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=C(SC(=N2)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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